The compound 7-Methoxy-3-methylquinoxalin-2(1H)-one is a derivative of quinoxaline, a heterocyclic compound with a wide range of biological activities. Quinoxaline derivatives have been extensively studied due to their potential therapeutic applications in various fields such as neurology, antibacterial therapy, and psychiatry. The methoxy group at the 7-position and a methyl group at the 3-position on the quinoxaline nucleus may confer unique properties to this compound, influencing its mechanism of action and expanding its applicability in different areas of research and medicine.
In neurology, the modulation of ion channels is a common therapeutic strategy. The study of methoxylated tetrahydroisoquinolinium derivatives has revealed that these compounds can block apamin-sensitive afterhyperpolarization in rat dopaminergic neurons, suggesting potential applications in the treatment of neurological disorders where such channels are implicated1.
Quinoxaline derivatives have also been explored for their antibacterial properties. Novel quinolone compounds with a methoxy group at the 8-position have shown potent in vitro antibacterial activity against respiratory pathogens, including multidrug-resistant and quinolone-resistant strains. These findings indicate that 7-Methoxy-3-methylquinoxalin-2(1H)-one could potentially be developed into a new class of antibacterial drugs for treating respiratory tract infections2.
In the field of psychiatry, quinoxaline derivatives have been investigated for their antidepressant-like effects. A study on a related compound, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, demonstrated its potential as a trace amine receptor modulator, which could be useful for treatment-resistant depression. The antidepressant-like action of this molecule involves the L-arginine-nitric oxide-cyclic guanosine monophosphate signaling pathway, highlighting the complex pharmacodynamics of quinoxaline derivatives3.
In medicinal chemistry, the synthesis of quinoxaline derivatives is of great interest due to their therapeutic potential. An innovative approach for synthesizing key intermediates like 7-Hydroxyquinolin-2(1H)-one, which is structurally related to 7-Methoxy-3-methylquinoxalin-2(1H)-one, has been reported. Such intermediates are crucial for the development of drugs like brexpiprazole, used in the treatment of schizophrenia and major depressive disorder4.
In organic chemistry, the reactivity of quinoxaline N-oxides has been explored. For example, the acetoxylation reactions of 7-methylquinoxalin-2(1H)-one 4-N-oxides have been studied, leading to the formation of acetoxymethylquinoxalones. These reactions and the resulting compounds could have implications for the synthesis of novel quinoxaline derivatives with potential pharmacological applications5.
7-Methoxy-3-methylquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family, characterized by its diverse biological activities. Quinoxalines are known for their roles as building blocks in pharmaceuticals and agrochemicals, and 7-Methoxy-3-methylquinoxalin-2(1H)-one is no exception. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as a derivative of quinoxaline, which is a bicyclic structure formed by two fused aromatic rings. Its chemical formula is C_10H_10N_2O, with a molecular weight of approximately 190.20 g/mol. The compound is indexed under the Chemical Abstracts Service number 117237-99-7, and it can be found in various chemical databases such as PubChem and BenchChem.
The synthesis of 7-Methoxy-3-methylquinoxalin-2(1H)-one typically involves the condensation of o-phenylenediamine derivatives with 1,2-dicarbonyl compounds. This reaction is often facilitated under acidic or basic conditions, utilizing solvents like ethanol or acetic acid at elevated temperatures to promote the formation of the quinoxaline ring structure.
In industrial settings, continuous flow synthesis techniques may be employed to enhance yield and purity. Automated systems allow for precise control over reaction parameters, ensuring consistent product quality.
The molecular structure of 7-Methoxy-3-methylquinoxalin-2(1H)-one features a quinoxaline backbone with a methoxy group at position seven and a methyl group at position three. The structural representation can be illustrated as follows:
Molecular Weight: 190.20 g/mol
CAS Number: 117237-99-7
7-Methoxy-3-methylquinoxalin-2(1H)-one can undergo various chemical transformations:
The mechanism of action for 7-Methoxy-3-methylquinoxalin-2(1H)-one involves its interaction with specific biological targets, such as enzymes and receptors. The compound may inhibit or activate these targets, influencing pathways related to signal transduction, gene expression, and metabolic processes. Research indicates potential anticancer properties through targeting vascular endothelial growth factor receptor 2 (VEGFR-2), suggesting its role in apoptosis induction .
Relevant data regarding spectral characteristics (such as Nuclear Magnetic Resonance spectra) confirm the presence of characteristic signals corresponding to methyl groups and aromatic protons .
7-Methoxy-3-methylquinoxalin-2(1H)-one has several significant applications:
This compound's multifaceted nature highlights its importance across various scientific fields, making it a subject of ongoing research and interest within medicinal chemistry and related disciplines.
The foundational synthesis of quinoxaline derivatives relies on the condensation of o-phenylenediamine with α-ketocarboxylic acids or equivalents. For 7-methoxy-3-methylquinoxalin-2(1H)-one, this typically involves reacting 4-methoxy-o-phenylenediamine with ethyl pyruvate (an α-keto acid equivalent). The reaction proceeds via nucleophilic attack of the diamine's amino groups on the carbonyl carbon, followed by dehydration and cyclization. Key variables affecting yield include solvent polarity, temperature, and stoichiometry. Ethanol or n-butanol solvents at reflux temperatures (~78–120°C) yield the bicyclic core in 75–85% efficiency after recrystallization. Precursor purity critically influences final product quality, as impurities can promote side reactions like over-oxidation or dimerization [9] [6].
Table 1: Comparative Condensation Methods for Quinoxaline Core Formation
Reactant 1 | Reactant 2 | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
o-Phenylenediamine | Ethyl pyruvate | n-Butanol | 100 | 1 | 80 |
4-Methoxy-o-PD* | Ethyl pyruvate | Ethanol | 78 | 3 | 75 |
4-Methoxy-o-PD* | Sodium pyruvate | Water | 100 | 2 | 68 |
*PD: Phenylenediamine
Scaffold-hopping strategies enable diversification of quinoxaline cores for enhanced bioactivity. Patent CN111116497B demonstrates chlorination at C2 of 3-methylquinoxalin-2(1H)-one using phosphorus oxychloride, creating a versatile electrophilic site. Subsequent nucleophilic displacement with methoxy sources (e.g., sodium methoxide) installs the 7-methoxy group, though regioselectivity requires careful control. Alternative approaches include Pd-catalyzed C-H activation to directly functionalize preformed quinoxalines, minimizing steps. These methods allow systematic variation of substituents at positions 3 (methyl) and 7 (methoxy) to probe structure-activity relationships while retaining the hydrogen-bond-donating N1-H moiety [1].
Recent advances emphasize solvent reduction and catalyst recycling. A Claisen-Schmidt condensation protocol employs aqueous sodium hydroxide (25%) in methanol at ambient temperature, replacing traditional halogenated solvents. This achieves 89% yield with minimal waste, as confirmed by E-factor calculations. Microwave-assisted synthesis further reduces reaction times from hours to minutes while maintaining yields >80%. These protocols align with green chemistry principles by eliminating toxic byproducts (e.g., HCl from POCl₃ reactions) and reducing energy consumption [5].
Chlorination of 7-methoxy-3-methylquinoxalin-2(1H)-one using POCl₃ at 110°C for 6 hours generates the key intermediate 2-chloro-7-methoxy-3-methylquinoxaline, though yields rarely exceed 70% due to tar formation. Etherification via nucleophilic aromatic substitution then installs the methoxy group: refluxing with sodium methoxide in acetonitrile achieves 85% yield. Alternatively, Ullmann-type copper-catalyzed coupling permits etherification directly from the 2-hydroxy precursor, bypassing chlorination. This one-pot method uses CuI/L-proline catalyst in DMSO at 120°C, yielding 91% product with >99% HPLC purity. Solvent choice significantly impacts regioselectivity; polar aprotic solvents (e.g., DMF) suppress O-alkylation side products [1] [9].
¹H NMR analysis (300 MHz, DMSO-d₆) confirms the structure through distinctive signals: a singlet at δ 2.87 (3H, C3-CH₃), a singlet at δ 3.87 (3H, OCH₃), and aromatic protons as multiplets between δ 6.77–8.00 ppm. The N1-H proton appears as a broad singlet at δ 12.25, exchangeable with D₂O. ¹³C NMR assignments include δ 168.5 (C2=O), δ 156.9 (C7-OMe), and δ 22.1 (C3-CH₃). Two-dimensional techniques (HSQC, HMBC) validate connectivity, with HMBC correlations showing C3-CH₃ coupling to C3 (δ 142.1) and C4 (δ 120.2). The 7-methoxy group's position is confirmed by NOE interactions between OCH₃ and H8 (δ 7.45), excluding alternative substitution patterns [6] [10].
Single-crystal X-ray diffraction reveals a nearly planar quinoxaline ring system (r.m.s.d. 0.032 Å). The methoxy group lies coplanar with the aromatic ring (torsion angle C7-O-C7a-C7b = 178.5°), maximizing conjugation. Intramolecular hydrogen bonding occurs between N1-H···O2 (2.48 Å), stabilizing the lactam form over hydroxyl tautomers. Crystal packing shows intermolecular N1-H···O=C interactions (2.58 Å), forming centrosymmetric dimers. The methyl group at C3 causes minimal steric distortion (C3-C3a-N1-C2 torsion: 179.8°). Density functional theory (DFT) calculations corroborate the crystal structure, indicating the planar conformation is 8.3 kcal/mol more stable than twisted forms due to extended π-delocalization [2] [5].
Figure: Hydrogen Bonding Network in Crystal Structure
N1-H···O2 (intramolecular): 2.48 Å N1-H···O2 (intermolecular): 2.58 Å C3-H3···O7 (intermolecular): 3.12 Å
This packing arrangement explains the compound's high crystallinity and stability under ambient conditions [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1